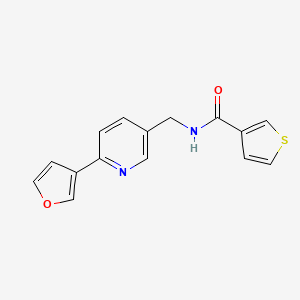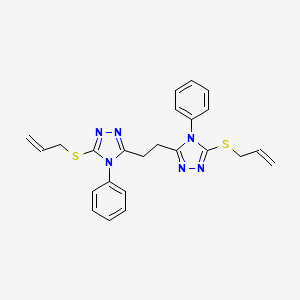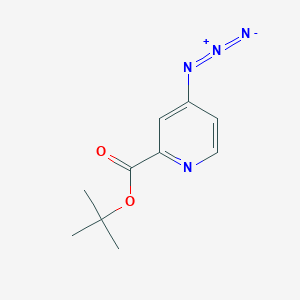
Tert-butyl 4-azidopyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 4-azidopyridine-2-carboxylate is an organic compound that features a tert-butyl ester group, an azido group, and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-azidopyridine-2-carboxylate typically involves the introduction of an azido group to a pyridine derivative. One common method is the nucleophilic substitution reaction where a halogenated pyridine derivative reacts with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process, especially when handling azides, which can be potentially explosive.
化学反应分析
Types of Reactions
Tert-butyl 4-azidopyridine-2-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide:
Hydrogen Gas and Palladium Catalyst: Used for the reduction of the azido group to an amine.
Alkynes: Used in cycloaddition reactions to form triazoles.
Major Products Formed
Aminopyridine Derivatives: Formed by the reduction of the azido group.
Triazole Derivatives: Formed by cycloaddition reactions with alkynes.
科学研究应用
Chemistry
In organic synthesis, tert-butyl 4-azidopyridine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its azido group is particularly useful for click chemistry, a powerful tool for constructing molecular architectures with high efficiency and specificity.
Biology
In biological research, this compound can be used to modify biomolecules through bioorthogonal reactions. The azido group can react with alkyne-functionalized probes to label proteins, nucleic acids, and other biomolecules, facilitating their detection and analysis.
Medicine
In medicinal chemistry, this compound is explored for its potential to develop new pharmaceuticals. The azido group can be transformed into various functional groups, allowing the design of molecules with desired biological activities.
Industry
In the materials science industry, this compound can be used to create functionalized polymers and materials with specific properties. The azido group can be incorporated into polymer backbones, enabling further modifications and applications in coatings, adhesives, and nanomaterials.
作用机制
The mechanism of action of tert-butyl 4-azidopyridine-2-carboxylate largely depends on the specific reactions it undergoes. For example, in click chemistry, the azido group reacts with alkynes to form stable triazole rings through a 1,3-dipolar cycloaddition mechanism. This reaction is highly specific and efficient, making it valuable for various applications in chemical biology and materials science.
相似化合物的比较
Similar Compounds
Tert-butyl 4-azidopiperidine-1-carboxylate: Similar in structure but with a piperidine ring instead of a pyridine ring.
Tert-butyl 4-azidobenzoate: Similar in structure but with a benzene ring instead of a pyridine ring.
Uniqueness
Tert-butyl 4-azidopyridine-2-carboxylate is unique due to the presence of both the azido group and the pyridine ring. The pyridine ring can participate in additional interactions and reactions compared to other aromatic systems, providing more versatility in synthetic applications. Additionally, the tert-butyl ester group offers stability and protection during various chemical transformations.
属性
IUPAC Name |
tert-butyl 4-azidopyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-10(2,3)16-9(15)8-6-7(13-14-11)4-5-12-8/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLMKVIFWCRPTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=CC(=C1)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2953417.png)
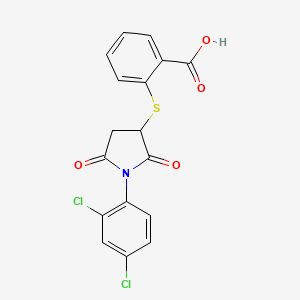

![3-cyclohexyl-1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}propan-1-one](/img/structure/B2953423.png)
![(E)-2-(3-Chlorophenyl)-N-[6-methoxy-2-(trifluoromethyl)pyridin-3-yl]ethenesulfonamide](/img/structure/B2953424.png)
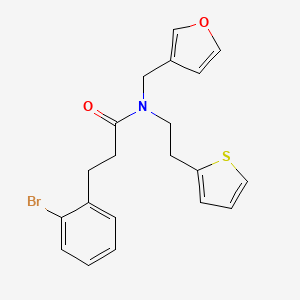
![4-Methyl-11-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene](/img/structure/B2953429.png)
![1-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2953431.png)
![2-hydroxy-5-{(Z)-[3-(trifluoromethyl)phenyl]diazenyl}benzaldehyde](/img/structure/B2953432.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2953433.png)

![1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(3-methylbutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
